molecular formula C22H24N2O4S3 B11406657 2-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline

2-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11406657
M. Wt: 476.6 g/mol
InChI Key: WAORCEVSIRLDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a thiazole ring, a tetrahydroisoquinoline moiety, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with sulfonyl groups. The final step involves the coupling of the functionalized thiazole with the tetrahydroisoquinoline moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides or thiols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl groups and the thiazole ring play crucial roles in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.

    4-Trifluoromethylbenzenesulfonyl chloride: Another sulfonyl compound with different substituents, offering unique reactivity.

    Tosyl chloride: Commonly used in organic synthesis for introducing the tosyl group.

Uniqueness

2-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its complex structure, which combines multiple functional groups and rings. This complexity provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler sulfonyl compounds.

Properties

Molecular Formula

C22H24N2O4S3

Molecular Weight

476.6 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole

InChI

InChI=1S/C22H24N2O4S3/c1-3-14-30(25,26)22-23-20(31(27,28)19-10-8-16(2)9-11-19)21(29-22)24-13-12-17-6-4-5-7-18(17)15-24/h4-11H,3,12-15H2,1-2H3

InChI Key

WAORCEVSIRLDJN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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